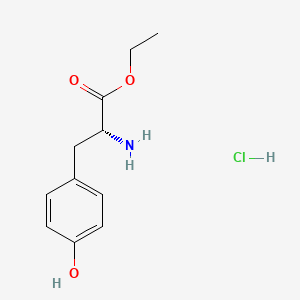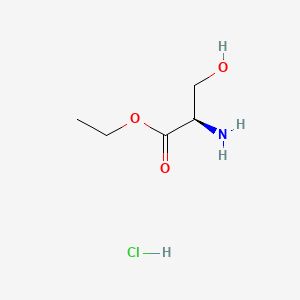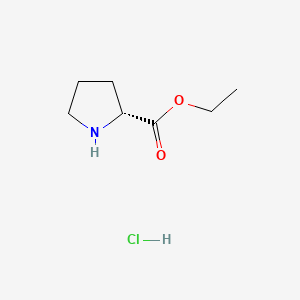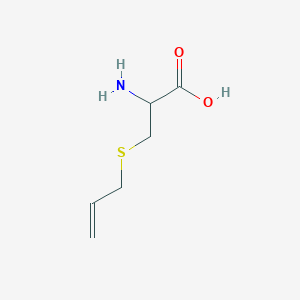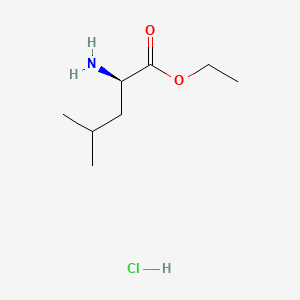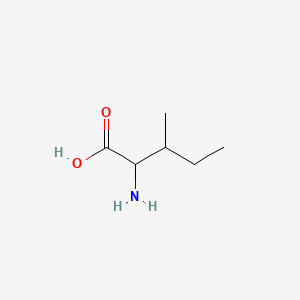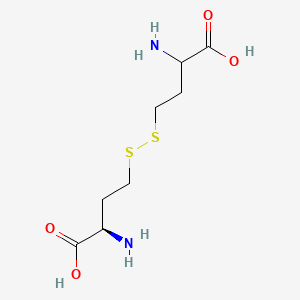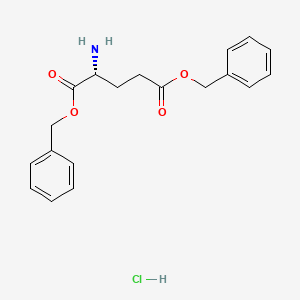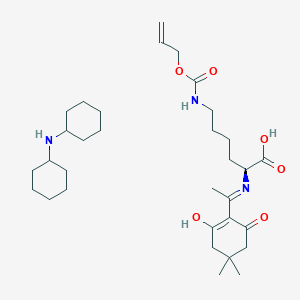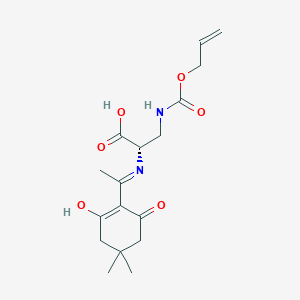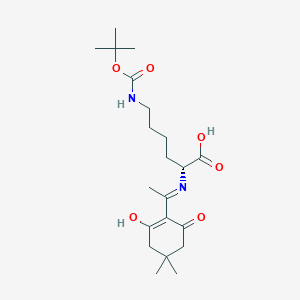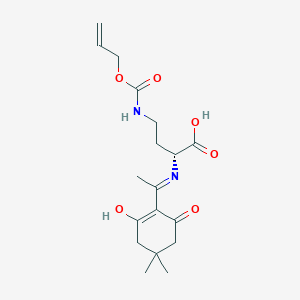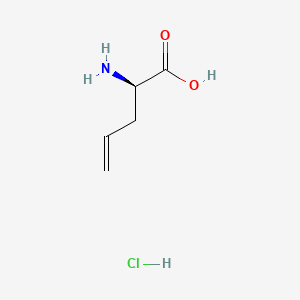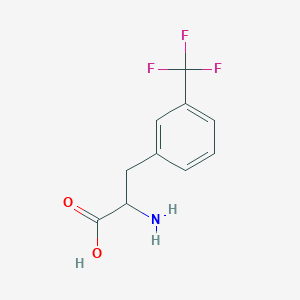
3-(Trifluoromethyl)-dl-phenylalanine
説明
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to the molecule .
Chemical Reactions Analysis
Trifluoromethyl compounds undergo various chemical reactions. For example, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (ii)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride .
Physical And Chemical Properties Analysis
Trifluoromethyl compounds possess high thermal stability and proper frontier-energy levels, which make them suitable for various applications . For example, 3-(Trifluoromethyl)aniline has a density of 1.29 g/cm^3 .
科学的研究の応用
1. Photoaffinity Labeling
- Application Summary : The compound 3-(trifluoromethyl)diazirinyl benzylbromide, which contains a trifluoromethyl group, is used for photoaffinity labeling. This technique is used to explore the structural and functional relationships between low molecular weight bioactive compounds and biomolecules .
- Methods of Application : The 1’-hydroxyl group of sucrose is modified with the diazirinyl benzyl bromide derivative. The reaction conditions are optimized for this modification .
2. Drug Development
- Application Summary : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders. The trifluoromethyl group is one of the pharmacophores in these drugs .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group .
- Results or Outcomes : The review found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
3. Agrochemicals
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
4. Pharmaceuticals
- Application Summary : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Methods of Application : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : Many candidates are currently undergoing clinical trials .
5. Materials Engineering
- Application Summary : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods of Application : The specific methods of application vary depending on the specific product or material being produced .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
6. High-Strength Polyimides
- Application Summary : Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups have been synthesized .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : These polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .
7. Fluorinated Organic Chemicals
- Application Summary : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .
- Methods of Application : The specific methods of application vary depending on the specific product or material being produced .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
8. FDA-Approved Drugs
- Application Summary : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group .
- Methods of Application : The specific methods of application vary depending on the specific drug .
- Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
9. Bioisostere in Drug Design
- Application Summary : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
- Methods of Application : The specific methods of application vary depending on the specific drug .
- Results or Outcomes : The medicinal use of the trifloromethyl group dates from 1928, although research became more intense in the mid-1940s .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-dl-phenylalanine | |
CAS RN |
63701-37-1 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



